4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide is a member of benzamides.
Scientific Research Applications
Anticancer Research : A study focused on synthesizing and screening a bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as a potential anticancer candidate. This research highlights the role of thiourea derivatives, including 4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide, in drug discovery, particularly for cancer treatment. The complex showed potential interactions with ribonucleotide reductase enzyme, indicating its significance in anticancer applications (Ruswanto et al., 2021).
Material Science : Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, which is structurally related to 4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide, demonstrated the application of these compounds in the development of new polyamides. These polyamides were noted for their solubility, thermal stability, and their ability to form transparent, flexible, and tough films, indicating potential applications in material science and engineering (Hsiao et al., 2000).
Molecular Docking and Pharmacokinetics : Another research project investigated the molecular docking, pharmacokinetics, and toxicity of complexes formed with 4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide derivatives. This study is crucial for understanding how these compounds interact with biological molecules and their potential pharmacological applications (Song et al., 2015).
properties
Product Name |
4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-10-15(11-16(12)20(22)23)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
InChI Key |
ZMBYWCPUULJLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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